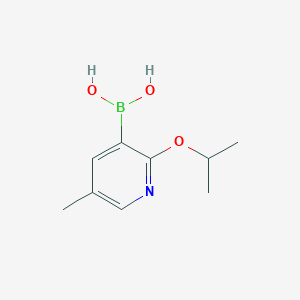
(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research applications. The compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The presence of the pyrrolidine ring and the thiophene moiety contributes to its cytotoxic properties, making it a candidate for developing new anticancer drugs .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial strains. The chloro and fluorine substituents enhance its ability to disrupt bacterial cell walls, making it a promising candidate for new antibiotics .
Anti-inflammatory Agents
Research has indicated that this compound can act as an anti-inflammatory agent. Its structure allows it to inhibit key enzymes involved in the inflammatory process, potentially leading to the development of new treatments for inflammatory diseases .
Mecanismo De Acción
Target of action
Compounds containing pyrrolidine and thiophene rings have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on “(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone”, it’s difficult to detail its mode of action. Generally, such compounds interact with their targets causing conformational changes that can activate or inhibit the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of “(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone”. Compounds with similar structures have been found to impact a variety of biochemical pathways .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s size, polarity, and solubility .
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-14-7-12(17)1-2-13(14)15(19)18-5-3-10(8-18)11-4-6-20-9-11/h1-2,4,6-7,9-10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXUEDLSCMAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2601388.png)
![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)


![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)
![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)


